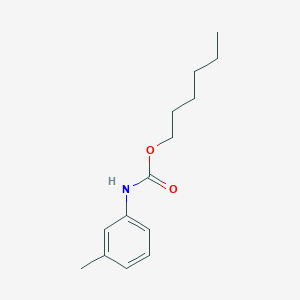
1,2-Di(pyrazin-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Di(pyrazin-2-yl)ethanone is an organic compound with the molecular formula C10H8N4O It is a derivative of ethanone where two pyrazinyl groups are attached to the carbonyl carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Di(pyrazin-2-yl)ethanone can be synthesized through several methods. One common approach involves the condensation of pyrazine-2-carbaldehyde with an appropriate ketone precursor under acidic or basic conditions. The reaction typically proceeds via the formation of an intermediate imine, which is then hydrolyzed to yield the desired product.
Example Reaction:
Reactants: Pyrazine-2-carbaldehyde and acetone
Conditions: Acidic or basic catalyst, reflux
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
1,2-Di(pyrazin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The pyrazinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Pyrazine-2-carboxylic acid derivatives
Reduction: 1,2-Di(pyrazin-2-yl)ethanol
Substitution: Various substituted pyrazine derivatives
Scientific Research Applications
1,2-Di(pyrazin-2-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-Di(pyrazin-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazinyl groups can form hydrogen bonds and π-π interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1,2-Di(pyrazin-2-yl)ethanone can be compared with other similar compounds such as:
1,2-Di(pyridin-2-yl)ethanone: Similar structure but with pyridine rings instead of pyrazine.
1,2-Di(pyrimidin-2-yl)ethanone: Contains pyrimidine rings, offering different electronic properties.
1,2-Di(thiazol-2-yl)ethanone: Thiazole rings provide distinct reactivity and applications.
Uniqueness: this compound is unique due to the presence of pyrazine rings, which impart specific electronic and steric properties. These properties can influence the compound’s reactivity, binding interactions, and overall behavior in various applications.
Properties
CAS No. |
62846-60-0 |
|---|---|
Molecular Formula |
C10H8N4O |
Molecular Weight |
200.20 g/mol |
IUPAC Name |
1,2-di(pyrazin-2-yl)ethanone |
InChI |
InChI=1S/C10H8N4O/c15-10(9-7-12-2-4-14-9)5-8-6-11-1-3-13-8/h1-4,6-7H,5H2 |
InChI Key |
DPAPMIQUJHWUGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)CC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


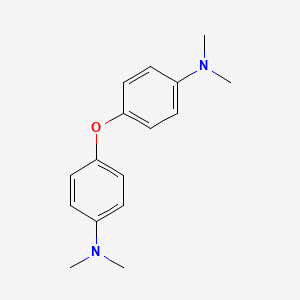
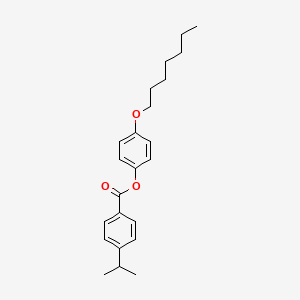
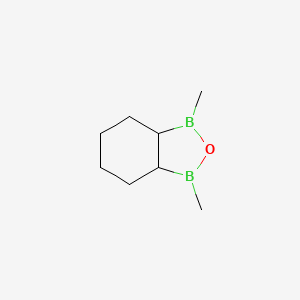
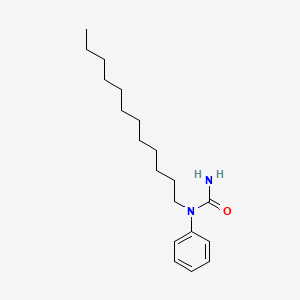
![2-[(4-Nitrophenyl)sulfanyl]-5-phenyl-1,3,4-thiadiazole](/img/structure/B14520016.png)
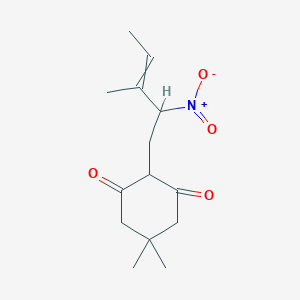
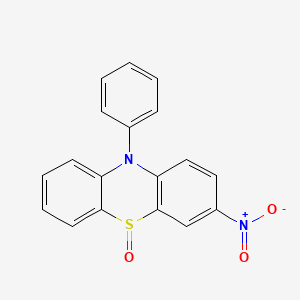
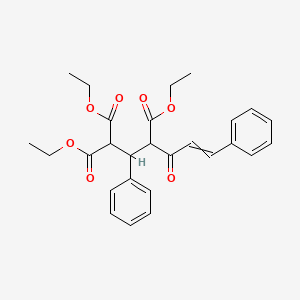
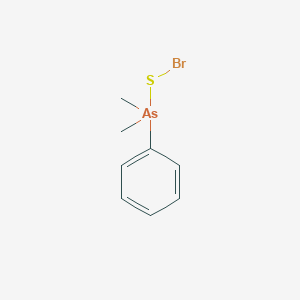

![2-{2-[4-(Ethylamino)-3-methylphenyl]hydrazinylidene}-2H-imidazole-4,5-dicarbonitrile](/img/structure/B14520062.png)
![4(5H)-Thiazolone, 2-[(4-methoxyphenyl)amino]-5-(phenylmethylene)-](/img/structure/B14520073.png)

